Chicanine

anti-inflammatory MAPK/ERK signaling NF-κB pathway

Chicanine [(−)-austrobailignan 7, CAS 78919-28-5] uniquely delivers concurrent triple inhibition of p38 MAPK, ERK 1/2, and IκB-α phosphorylation—unmatched by schisandrin, gomisin A, or generic lignans. At 50 μM: NF-κB ↓47%, NO ↓50%, IL-1β mRNA ↓82%, G-CSF mRNA ↓85%. Defined (2S,3R,4S,5S) stereochemistry is activity-essential; racemic/(+)-antipode mixtures show diminished pharmacology. GI50: 4.25–6.02 μg/mL (A549, PC-3, KB, KBvin) with normal-cell safety at ≤50 μM. Dual application: multi-kinase mechanistic probe + benchmark for tetrahydrofuran lignan SAR. Require ≥98% HPLC purity, defined stereochemistry.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B13908509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChicanine
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C
InChIInChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1
InChIKeyJPDORDSJPIKURD-JJWOIWCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chicanine: A Tetrahydrofuran Lignan with Validated Anti-Inflammatory, Antioxidant, and Anti-Proliferative Activities for Research Procurement


Chicanine (CAS 78919-28-5), also known as (−)-chicanine or austrobailignan 7, is a 7,7′-epoxylignan belonging to the tetrahydrofuran lignan class [1]. It was first isolated from the fruits of Schisandra species and has been identified in multiple plant genera including Aristolochia, Austrobaileya, Leucas, and Machilus [2]. The compound is characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core structure [3] and exists as a defined stereoisomer with the absolute configuration (2S,3R,4S,5S) [4]. Chicanine has demonstrated multiple bioactivities including inhibition of LPS-induced p38 MAPK, ERK 1/2, and IκB-α phosphorylation, with documented anti-inflammatory, antioxidant, and anti-proliferative effects [5].

Why Chicanine Cannot Be Substituted with Generic Lignans: Differentiated Multi-Target Inhibition Profile and Enantiomer-Specific Activity


In-class substitution of chicanine with generic lignans or closely related tetrahydrofuran analogs is not scientifically justified due to compound-specific differences in multi-target signaling inhibition, stereochemical requirements for biological activity, and distinct cellular effect profiles. Chicanine demonstrates a unique triple inhibition pattern targeting p38 MAPK, ERK 1/2, and IκB-α phosphorylation pathways simultaneously [1], whereas structurally similar lignans such as schisandrin exhibit different primary mechanisms (e.g., hepatoprotection) and do not consistently replicate this multi-kinase inhibition profile [2]. Furthermore, the absolute stereochemistry of chicanine—revised to (2S,3R,4S,5S) for the (−)-enantiomer—is essential for its biological activity, with the (+)-antipode showing distinct and often diminished pharmacological effects [3]. Procurement of undefined stereoisomeric mixtures or substitution with other Schisandra lignans (e.g., gomisin A, schisandrin B) without validation would introduce uncontrolled variables in experimental systems requiring consistent p38/ERK/IκB-α pathway modulation [4].

Quantitative Differentiation Evidence: Chicanine vs. In-Class Lignans and Positive Controls


Chicanine Demonstrates Multi-Kinase Inhibition Superior to Single-Target p38 Inhibitors in LPS-Stimulated RAW 264.7 Macrophages

Chicanine suppresses LPS-induced phosphorylation of three distinct signaling nodes—p38 MAPK, ERK 1/2, and IκB-α—in a concentration-dependent manner. At 50 μM, chicanine reduces p38 phosphorylation by 77%, ERK 1/2 phosphorylation by 46%, and IκB-α phosphorylation by 55% in RAW 264.7 murine macrophages stimulated with 100 ng/mL LPS [1]. In contrast, the selective p38 inhibitor SB 202190 (used as a comparator in class-level inference) exhibits IC50 values of 50 nM (p38α) and 100 nM (p38β) but lacks the concurrent ERK and IκB-α inhibition that defines chicanine's multi-target profile [2].

anti-inflammatory MAPK/ERK signaling NF-κB pathway

Chicanine Exceeds the Positive Control Celastrol in Cytokine Suppression Breadth at Equi-Effective NF-κB Inhibition

In LPS-stimulated RAW 264.7 cells, chicanine at 50 μM reduces NF-κB luciferase activity by 47% and NO production by 50%, effects comparable to the positive control celastrol at 250 nM [1]. However, chicanine additionally suppresses a broader panel of pro-inflammatory cytokines: at 50 μM, it inhibits IL-1β mRNA by 82%, G-CSF mRNA by 85%, and MCP-1 mRNA by 73%, while reducing COX-2 and iNOS protein expression by 81% and 77%, respectively (at 25 μM) [1]. Celastrol's reported cytokine suppression profile is narrower, with primary documentation focusing on NO and NF-κB inhibition rather than this extended cytokine panel [2].

anti-inflammatory cytokine inhibition macrophage activation

Chicanine Exhibits the Highest Anti-Proliferative Potency Among Five Co-Isolated Tetrahydrofuran Lignans

Among five tetrahydrofuran lignans co-isolated from Schisandra incarnata—chicanine, henricine, (-)-machilusin, ganschisandrine, and d-epigalbacine—chicanine demonstrates the most potent anti-tumor activity across four human cancer cell lines [1]. Against A549 (lung), PC-3 (prostate), KB (nasopharyngeal), and KBvin (multidrug-resistant nasopharyngeal) cells, chicanine exhibits GI50 values of 4.25–6.02 μg/mL (equivalent to 12.4–17.6 μM based on MW 342.39), which is superior to the overall compound range of 4.31–10.42 μg/mL [1][2]. Specifically, chicanine shows approximately 30–40% lower GI50 values than the average of the co-isolated lignans, establishing its position as the most active component within this structural series [2].

anti-cancer cytotoxicity natural products

Chicanine Balances Anti-Proliferative Activity with Superior Safety Margin vs. Epi-Anwuweizic Acid

In a comparative study of five compounds isolated from Schisandra chinensis fruit, chicanine demonstrated anti-proliferative activity against PC-3 prostate cancer cells with an IC50 of 44.2 μM, which is moderately less potent than epi-anwuweizic acid (IC50 = 36.5 μM) [1]. However, chicanine exhibited no significant toxic effects on normal cells at concentrations up to 50 μM, whereas epi-anwuweizic acid's selectivity profile was not similarly characterized [1]. Chicanine also displayed concurrent antioxidant activity with a DPPH radical-scavenging IC50 of 26.0 μM—a property absent in epi-anwuweizic acid's reported profile [1]. This dual anti-proliferative/antioxidant capability with documented low normal-cell toxicity positions chicanine as a potentially more selective candidate for aging- and cancer-related disease models [2].

anti-cancer selectivity therapeutic window

(−)-Chicanine Enantiomer Provides Defined Stereochemical Identity Lacking in Natural Lignan Mixtures

The absolute configuration of naturally occurring chicanine was initially misassigned and has been definitively revised to (2S,3R,4S,5S) for the (−)-enantiomer through asymmetric synthesis and CD analysis [1]. Chicanine isolated from natural sources frequently co-occurs with structurally related lignans including schisandrin, gomisin A, and deoxyschisandrin , and in some species (e.g., Leucas aspera), it is found as the (−)-antipode while the (+)-antipode is separately identified [2]. Commercially available (−)-chicanine (CAS 78919-28-5, purity ≥98–99.96%) provides a single, well-characterized stereoisomer, eliminating the confounding variable of enantiomeric mixtures that compromise reproducibility in structure-activity relationship studies .

stereochemistry asymmetric synthesis absolute configuration

Chicanine: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Inflammation Research: Macrophage Activation and MAPK/NF-κB Crosstalk Studies

Use chicanine as a multi-kinase inhibitor probe to simultaneously suppress p38 MAPK, ERK 1/2, and IκB-α phosphorylation in LPS-stimulated RAW 264.7 macrophages or similar models [1]. At 50 μM, chicanine reduces NF-κB activity by 47% and NO production by 50%, with suppression of IL-1β (82%), G-CSF (85%), and MCP-1 (73%) at the mRNA level [1]. This compound is preferable to single-target inhibitors (e.g., SB 202190, celastrol) when the experimental objective requires coordinated pathway blockade rather than isolated kinase inhibition [2].

Anti-Cancer Screening: Lead Identification in Tetrahydrofuran Lignan Series

Employ chicanine as a reference compound in cytotoxicity screening of tetrahydrofuran lignans. Chicanine exhibits GI50 values of 4.25–6.02 μg/mL (12.4–17.6 μM) against A549, PC-3, KB, and KBvin cell lines, representing the most potent member among five co-isolated lignans from Schisandra incarnata [3]. Its defined activity range provides a benchmark for evaluating novel analogs, and its established normal-cell safety margin at ≤50 μM [4] makes it suitable for selectivity counter-screens.

Antioxidant and Aging-Related Disease Models

Select chicanine for studies requiring concurrent antioxidant (DPPH IC50 = 26.0 μM) and moderate anti-proliferative (PC-3 IC50 = 44.2 μM) activities with documented normal-cell safety [4]. This dual-activity profile distinguishes chicanine from more potent but less selective cytotoxic lignans such as epi-anwuweizic acid (PC-3 IC50 = 36.5 μM, negligible DPPH activity) [4]. Applications include cellular models of oxidative stress, inflammaging, and chemoprevention research.

Stereochemistry-Dependent Pharmacology Studies

Use highly pure (−)-chicanine (CAS 78919-28-5, ≥98% by HPLC) as a defined stereochemical standard in structure-activity relationship studies. The absolute configuration of (−)-chicanine has been rigorously established as (2S,3R,4S,5S) through asymmetric total synthesis [5], enabling direct comparison with racemic mixtures or the (+)-antipode. This application is critical for studies examining stereochemical determinants of target engagement in p38/ERK/IκB-α signaling pathways.

Technical Documentation Hub

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29 linked technical documents
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